Tribromosilane
Description
Significance of Silicon-Bromine Chemistry in Modern Industrial and Academic Landscapes
Silicon-bromine chemistry plays a crucial role in the synthesis of advanced materials with specific properties like high thermal stability and chemical resistance. lookchem.com Compounds within this class, including tribromosilane, are instrumental in the semiconductor industry for the production of high-purity silicon and silicon-based thin films, which are fundamental components of microelectronics and solar cells. lookchem.comontosight.ai The reactivity of the silicon-bromine bond is also harnessed in organic synthesis to create complex organosilicon compounds. ontosight.ai In academic settings, the study of silicon-bromine chemistry contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies. ontosight.ai
Historical Context of this compound Research Development
The investigation of halosilanes dates back to the early 20th century, with initial studies focusing on their synthesis and basic properties. wikipedia.org Research into this compound gained momentum with the growth of the semiconductor industry, which required high-purity silicon precursors. nasa.govmdpi.com Early work by researchers like Schumb and Young in the 1930s laid the groundwork for understanding the reactions of hydrogen bromide with silicon. wikipedia.org The "Schumacher Process" was later developed as a method for silicon deposition using this compound, offering potential advantages over the more common Siemens Process which uses trichlorosilane (B8805176). wikipedia.orgosti.gov Throughout the mid-20th century, the use of this compound in hydrosilylation reactions for creating silicon-carbon bonds was also explored. mdpi.comscilit.com
Scope and Research Imperatives for this compound Investigations
Current research on this compound is driven by the need for more efficient and cost-effective manufacturing processes in the electronics and materials science sectors. nasa.govosti.gov Key research imperatives include optimizing the synthesis of this compound to improve yield and purity, and further developing its application in chemical vapor deposition (CVD) for producing electronic-grade silicon and silicon carbide thin films. nasa.govacs.orggoogle.com There is also a focus on exploring its potential in synthesizing novel silicon-based materials and its role in the growing field of nanotechnology. lookchem.comontosight.ai Understanding the fundamental chemistry of this compound, including its radical chemistry, remains a vital area of investigation for unlocking new applications. ontosight.ai
Structure
2D Structure
Properties
InChI |
InChI=1S/Br3Si/c1-4(2)3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZLPQTJDWPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160668, DTXSID90956688 | |
| Record name | Tribromosilyl radical | |
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| Record name | Tribromosilyl | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-57-3, 13842-48-3, 352470-86-1 | |
| Record name | Tribromosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789573 | |
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| Record name | Silane, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromosilyl radical | |
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| Record name | Tribromosilyl | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.250 | |
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| Record name | TRIBROMOSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Tribromosilane
Direct Synthesis Routes from Elemental Silicon and Hydrogen Bromide
The most fundamental method for producing tribromosilane (SiHBr₃) is through the direct reaction of elemental silicon with gaseous hydrogen bromide (HBr). wikipedia.org The primary reaction is represented by the equation: Si + 3 HBr → SiHBr₃ + H₂. thieme-connect.de This process is typically conducted at elevated temperatures and can be influenced by various catalysts and reaction conditions to control the product distribution, which often includes the byproduct silicon tetrabromide (SiBr₄). researchgate.net
The efficiency and selectivity of the direct synthesis of this compound are highly dependent on the optimization of reaction conditions and the use of catalytic systems. Research has shown that the formation of this compound from metallurgical-grade silicon and gaseous HBr commences at approximately 380 °C. researchgate.net The conversion of HBr into bromosilanes increases with temperature, reaching a peak at around 440 °C. researchgate.net
Copper-based catalysts are frequently employed to facilitate this reaction. For instance, the addition of copper(I) chloride to commercially available silicon powder is a recommended practice. thieme-connect.de The reaction is typically carried out by heating the silicon in a tube furnace to a temperature range of 360–400 °C while passing dry hydrogen bromide gas over it. thieme-connect.de
Table 1: Optimized Reaction Parameters for Direct this compound Synthesis
| Parameter | Value/Range | Finding | Source(s) |
|---|---|---|---|
| Reaction Temperature | 360 - 440 °C | Formation begins at ~380 °C; HBr conversion is maximal at 440 °C. | thieme-connect.deresearchgate.net |
| Catalyst | Copper(I) Chloride, Iron | Copper compounds are common additives; Iron impurities can also act as catalysts. | thieme-connect.deresearchgate.net |
| HBr Concentration | Variable | Higher concentration increases Si consumption but can lower SiHBr₃ selectivity. | researchgate.net |
| Gas Flow Rate | Variable | Higher flow rate decreases HBr conversion but increases SiHBr₃ selectivity. | researchgate.net |
| Activation Energy | 129 kJ/mol | In the presence of iron catalyst | researchgate.net |
Understanding the mechanism of heterogeneous catalysis in the direct synthesis of this compound is crucial for process improvement. The mechanism involves complex interactions at the gas-solid interface. It is understood that for the reaction to initiate, physical contact between the catalyst (e.g., copper chloride) and the silicon surface is necessary. mdpi.com This is followed by a redistribution of the halogen on the silicon surface, creating active sites for the reaction with hydrogen bromide. mdpi.com
Impurities in the silicon source can react directly with HBr to form their respective bromides, such as aluminum bromide (AlBr₃) and iron(II) bromide (FeBr₂). researchgate.net Due to their high boiling points, these compounds typically remain as residues, which aids in the purification of the volatile this compound product stream. researchgate.net
Advanced techniques are being employed to further elucidate these complex mechanisms. Quantum chemical calculations can be used to compute reaction paths and energies, offering a theoretical model to explore variables that are difficult to investigate experimentally. diva-portal.org Furthermore, modern machine learning approaches can analyze kinetic data from heterogeneous catalytic systems to predict reaction mechanisms, including catalyst activation and deactivation pathways, without relying on the simplifying approximations of traditional kinetic models. findaphd.com
Kinetic Studies of this compound Formation Reactions
Alternative Synthetic Pathways for High-Purity this compound
While direct synthesis is a primary production route, alternative pathways are explored to obtain high-purity this compound, often required for applications in the electronics industry. wikipedia.org These methods may involve the derivatization of precursors or the reduction of other silicon halides.
Photolysis and thermolysis represent advanced synthetic strategies for generating highly reactive intermediates that can be used to produce specialized silicon compounds. ebin.pubrsc.org These methods involve using light (photolysis) or heat (thermolysis) to cleave bonds in precursor molecules, leading to the formation of desired products or intermediates. ebin.pubrsc.org In the context of silicon chemistry, photolytic cleavage of compounds like cyclotrisilanes is a known method for generating reactive silylenes. tum.de While specific examples detailing the synthesis of this compound via these methods are not widespread, the principles can be applied. A suitable organosilicon precursor could be synthesized and subsequently derivatized through photolytic or thermolytic processes to yield high-purity this compound.
A significant alternative pathway to this compound involves the reduction of silicon tetrabromide (SiBr₄). One established method is the reaction of SiBr₄ with hydrogen (H₂) at elevated temperatures in a fluidized bed reactor. nasa.gov This process can be catalyzed by metals such as copper. nasa.gov This reaction is a key step in some proposed closed-loop processes for producing solar-grade silicon, where SiHBr₃ is an intermediate. nasa.gov
The reaction is essentially the reverse of the disproportionation of this compound. By controlling the conditions, the equilibrium can be shifted towards the formation of SiHBr₃.
SiBr₄ + H₂ ⇌ SiHBr₃ + HBr
Other reducing agents can also be employed to react with silicon tetrahalides. For instance, highly reactive magnesium hydride (MgH₂) is known to react with halosilanes, including silicon tetrabromide and this compound, in an inert liquid medium to produce silane (B1218182) (SiH₄). google.com By carefully controlling the stoichiometry and reaction conditions of such reductions, it is possible to target the formation of partially reduced species like this compound from a fully halogenated precursor like silicon tetrabromide.
Photolysis and Thermolysis Approaches for Precursor Derivatization
By-product Formation and Control in this compound Synthesis
The direct synthesis of this compound (SiHBr₃) via the reaction of elemental silicon with hydrogen bromide (HBr) gas at elevated temperatures is a foundational process. However, this reaction invariably produces a spectrum of by-products that affect yield and purity. researchgate.netwikipedia.org The primary by-products are other bromosilanes, chiefly the fully substituted tetrabromosilane (B1584419) (SiBr₄) and, to a lesser extent, dibromosilane (SiH₂Br₂). wikipedia.org The reaction is generally described by the following simplified equations:
Main Reaction: Si + 3 HBr → SiHBr₃ + H₂ wikipedia.org
By-product Formation:
Si + 4 HBr → SiBr₄ + 2 H₂ wikipedia.org
Si + 2 HBr → SiH₂Br₂ wikipedia.org
Additionally, when using metallurgical-grade silicon as a feedstock, impurities such as aluminum, iron, and nickel can react with HBr to form their respective metal bromides (e.g., AlBr₃, FeBr₂). researchgate.net Due to their high boiling points, these metallic by-products typically remain as residues within the reactor. researchgate.net The formation of unwanted polymeric silicon compounds, a known issue in analogous chlorosilane systems, is less prevalent in bromosilane (B8379080) synthesis, which is a notable advantage of this methodology. nasa.gov
A critical aspect of this compound production is the analysis and management of closely related by-products.
Higher Bromosilanes: The most significant by-product in this compound synthesis is tetrabromosilane (SiBr₄). researchgate.netresearchgate.net Its formation is thermodynamically favorable and occurs alongside SiHBr₃. Dibromosilane (SiH₂Br₂) is also formed as a minor by-product. wikipedia.org The boiling points of these compounds are distinct enough to allow for separation via fractional distillation, although the proximity of their boiling points requires efficient distillation columns.
Interactive Table 1: Physical Properties of this compound and Common By-products
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Dibromosilane | SiH₂Br₂ | 189.91 | 70.1 | -70.1 |
| This compound | SiHBr₃ | 268.81 | 111.8 | -73 |
| Tetrabromosilane | SiBr₄ | 347.7 | 155.0 | 5.0 |
Data sourced from multiple references, including wikipedia.org.
Mixed Halosilanes: In processes where multiple halogen sources are present, the formation of mixed halosilanes can occur. google.com For instance, redistribution reactions between different silicon tetrahalides can produce various mixed halosilanes when heated. wikipedia.org While less common in dedicated this compound synthesis, the potential for forming species like dibromochlorosilane exists if chlorine sources are present. google.com The analysis of these complex mixtures often requires techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify each species. uio.no
Controlling the reaction conditions is paramount to maximizing the yield of this compound over its by-products. Key strategies include the precise regulation of temperature, reactant concentration, gas flow rate, and the use of catalysts.
Temperature Control: Reaction temperature is a critical parameter. The formation of this compound from silicon and HBr is observed to begin at approximately 380°C, with the maximum conversion of HBr into bromosilanes occurring around 440°C. researchgate.net Operating within a carefully optimized temperature range, such as 360–400°C, can favor the formation of SiHBr₃. researchgate.net This control helps manage the production of SiBr₄, which can be problematic at different temperatures. researchgate.net
Catalysis: The use of catalysts can significantly influence reaction kinetics and selectivity. The addition of copper, often as copper(I) chloride, is recommended to improve the efficiency of the reaction between silicon and HBr. gelest.com Iron has also been noted to improve reaction kinetics in the 380-400°C range, likely through catalytic action. researchgate.net
Interactive Table 2: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Action | Effect on SiHBr₃ Selectivity | Effect on HBr Conversion | Reference |
| Temperature | Optimize (e.g., ~400°C) | Increases | Optimized at ~440°C | researchgate.net |
| HBr Concentration | Decrease | Increases | May Decrease | researchgate.net |
| Gas Flow Rate | Increase | Increases | Decreases | researchgate.net |
| By-product | Recycle SiBr₄ | Increases Overall Yield | N/A | nasa.gov |
Chemical Reactivity and Reaction Mechanisms of Tribromosilane
Thermal Decomposition Pathways and Silicon Deposition Chemistry
The thermal decomposition of tribromosilane is a key process for producing silicon. wikipedia.org This process, known as thermolysis, involves the breakdown of the compound by heat. wikipedia.org The general reaction for the thermal decomposition of this compound is:
4SiHBr₃ → Si + 3SiBr₄ + 2H₂
A notable advantage of using this compound is that its thermal decomposition can be controlled to favor heterogeneous deposition on a substrate, minimizing the formation of fine silicon dust through homogeneous nucleation in the gas phase. nasa.gov This contrasts with the decomposition of trichlorosilane (B8805176), which typically requires high temperatures and significant hydrogen dilution to suppress gas-phase nucleation. nasa.gov
| Decomposition Process | Typical Temperature Range (°C) | Key Characteristics |
| Thermal Decomposition | 800 - 950 | Low tendency for homogeneous nucleation; minimal wall deposition. nasa.govgoogle.com |
| Silicon Deposition | 600 - 800 | Can be performed without significant hydrogen dilution. gelest.com |
The study of gas-phase decomposition kinetics involves analyzing the rates of reaction and the factors that influence them. tardigrade.inlibretexts.org For this compound, the decomposition process in the gaseous phase is highly dependent on temperature. The reaction is typically endothermic, as heat is necessary to break the Si-H and Si-Br bonds. wikipedia.org
Research indicates that the thermal decomposition of this compound proceeds efficiently at temperatures between 800°C and 850°C. nasa.gov Under these conditions, the reaction favors the deposition of silicon. While specific activation energy (Ea) values for the gas-phase decomposition of this compound are not widely published, kinetic studies on similar silane (B1218182) compounds provide insight. For instance, theoretical calculations on other silazane precursors show that decomposition pathways have activation barriers that determine the most favorable reaction routes. nih.gov The thermodynamics of the system dictate the equilibrium state, and controlling the temperature and pressure is crucial for maximizing silicon yield. google.comundip.ac.id
In industrial applications, the decomposition of this compound is typically a surface-catalyzed reaction occurring on a heated silicon substrate. google.com The mechanism for this heterogeneous reaction can often be described by the Langmuir-Hinshelwood model, which involves several steps:
Adsorption: this compound molecules from the gas phase adsorb onto the active sites of the heated substrate surface. tcd.ie
Desorption: The reaction products, primarily silicon (which remains as part of the growing film) and byproducts like hydrogen bromide (HBr) and silicon tetrabromide (SiBr₄), desorb from the surface back into the gas phase. libretexts.org
The kinetics of this surface reaction can be complex. At low concentrations (low pressure), the reaction rate is often proportional to the partial pressure of this compound. However, at high concentrations, the surface can become saturated with adsorbed molecules, causing the reaction rate to become independent of the precursor pressure (zero-order kinetics). tcd.iersc.org The nature of the substrate and its temperature are critical parameters that influence the reaction kinetics and the quality of the deposited silicon film. google.com
Carrier gases are used to transport the this compound vapor into the reaction chamber and to control the reaction environment. While processes using trichlorosilane require a large excess of hydrogen (e.g., a 20:1 ratio) to prevent the formation of silicon powder, this compound decomposition does not have this stringent requirement. nasa.govgoogle.com This is a significant advantage, as it simplifies the process and reduces costs. nasa.gov
Hydrogen can, however, still be used as a carrier gas and can influence the deposition process. It can affect the surface chemistry and help in the removal of bromine atoms from the growing silicon surface by forming HBr. google.com Other inert gases, such as nitrogen and argon, can also be employed as carrier gases in the thermal decomposition of this compound. google.com The choice of carrier gas can modify the thermal conductivity of the gas mixture and influence the temperature profile within the reactor, thereby affecting deposition rates and film uniformity.
Surface-Catalyzed Decomposition Mechanisms on Substrates
Reductive Reactions Involving this compound
Besides thermal decomposition, this compound can be made to deposit silicon through direct chemical reduction. These reactions typically involve a reducing agent that facilitates the removal of bromine atoms.
SiHBr₃ + H₂ → Si + 3HBr
This process is a viable pathway for producing solar-grade silicon. nasa.gov Experimental studies have shown that the hydrogen reduction of this compound in a fluidized bed reactor at 1000°C can achieve a 60% yield. nasa.gov The reaction is driven by the favorable thermodynamics of forming stable hydrogen bromide molecules.
This compound and its derivatives can be reduced by various metal species and metal hydrides to create novel silicon compounds. msu.edu These reactions are of significant interest in inorganic and organometallic chemistry for synthesizing compounds with silicon-silicon bonds or other unique structures.
Reduction with Metals: Active metals like magnesium or lithium can be used to reduce this compound precursors. For example, the reduction of a boryl-substituted this compound with magnesium has been shown to produce a unique magnesium-silicon three-membered ring complex. acs.org Similarly, reduction with lithium can yield 1,2-dilithiodisilene, a precursor for other silicon compounds. researchgate.net
Reduction with Metal Hydrides: Metal hydrides are effective reducing agents for halosilanes. gelest.comgoogle.com For instance, cyclic halosilane compounds, which can be derived from this compound, are reduced by contacting them with a metal hydride to produce cyclic hydrogenated silanes. google.com This demonstrates the utility of hydrides in converting brominated silicon compounds to hydrogenated ones.
| Reducing Agent | This compound Derivative | Product | Reference |
| Magnesium (Mg) | (Boryl)this compound | Boryl-substituted magnesium disilenide complex | acs.org |
| Lithium (Li) | (Boryl)this compound | 1,2-dilithiodisilene | researchgate.net |
| Metal Hydrides | Cyclic Halosilane | Cyclic Hydrogenated Silane | google.com |
Hydrogen Reduction of this compound to Silicon
Formation and Reactivity of the Tribromosilyl Radical (SiBr₃·)
The tribromosilyl radical (SiBr₃·), a paramagnetic species with an unpaired electron on the silicon atom, is a key intermediate in various chemical transformations. Its generation and subsequent reactions provide important pathways for the formation of silicon-carbon bonds.
The generation of silyl (B83357) radicals, including SiBr₃·, can be achieved through several methods, often involving the homolytic cleavage of a silicon-halogen or silicon-hydrogen bond. While specific studies focusing solely on SiBr₃· are specialized, the generation can be inferred from general methods for producing halosilane radicals. For instance, the reduction of this compound precursors, such as N-heterocyclic iminosilicon tribromide, with reducing agents can lead to the formation of silicon-centered radicals. researchgate.net
The primary technique for the characterization of radical species like tribromosilyl is Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). unibo.itnumberanalytics.com This method detects the transitions of unpaired electrons in a magnetic field. unibo.it The resulting spectrum provides crucial information, including the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and its interaction with nearby magnetic nuclei. bhu.ac.in For a silyl radical, the EPR spectrum can confirm the localization of the unpaired electron on the silicon atom and reveal interactions with bromine nuclei. researchgate.netresearchgate.net
Table 1: Spectroscopic Techniques for Radical Characterization
| Technique | Principle | Information Obtained |
|---|---|---|
| Electron Paramagnetic Resonance (EPR/ESR) | Measures the absorption of microwave radiation by an unpaired electron in a magnetic field. numberanalytics.com | - Identification of paramagnetic species- g-factor- Hyperfine coupling constants- Electron distribution and local environment bhu.ac.in |
| Matrix Isolation Spectroscopy (IR, UV-Vis) | Traps reactive species in an inert gas matrix at low temperatures for spectroscopic analysis. nih.gov | - Vibrational and electronic spectra of transient species- Structural information |
The tribromosilyl radical readily participates in addition reactions with unsaturated organic compounds, such as alkenes and alkynes. This process, often a key step in hydrosilylation, allows for the formation of functionalized organosilanes. mdpi.comnii.ac.jp The reaction is typically initiated by generating the SiBr₃· radical, which then attacks the π-system of the double or triple bond.
In the presence of a suitable initiator (e.g., peroxide or UV light), this compound can add across a carbon-carbon multiple bond. The SiBr₃· radical adds to one of the unsaturated carbons, creating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another this compound molecule to yield the final product and regenerate the SiBr₃· radical, continuing the chain reaction. aklectures.comlibretexts.org For example, the reaction with an alkene (R₂C=CR₂) would produce a bromoalkyl)this compound.
The formation of a carbon-silicon bond via the radical addition of this compound to an unsaturated compound follows a classic radical chain mechanism. libretexts.orgsioc-journal.cn This mechanism can be broken down into three distinct stages:
Initiation: The reaction begins with the formation of tribromosilyl radicals. This can be achieved by the homolytic cleavage of the Si-H bond in this compound using an initiator, such as AIBN (Azobisisobutyronitrile) or benzoyl peroxide, upon heating or UV irradiation. libretexts.orggelest.com
Initiator → 2 In·
In· + HSiBr₃ → In-H + ·SiBr₃
Propagation: This stage consists of two key steps that repeat in a cycle to form the product.
Step 1 (Addition): The generated tribromosilyl radical (·SiBr₃) adds to the carbon-carbon multiple bond of the unsaturated organic compound. The addition typically occurs at the less substituted carbon atom to form a more stable carbon-centered radical intermediate. aklectures.com
·SiBr₃ + R₂C=CR₂ → Br₃Si-CR₂-C·R₂
Step 2 (Chain Transfer): The resulting carbon radical abstracts a hydrogen atom from another molecule of this compound. This step forms the final C-Si bond in the product and regenerates the tribromosilyl radical, which can then participate in another addition step. libretexts.org
Br₃Si-CR₂-C·R₂ + HSiBr₃ → Br₃Si-CR₂-CHR₂ + ·SiBr₃
Termination: The chain reaction is concluded when two radical species combine, removing the radicals from the cycle. This can happen in several ways, such as the combination of two silyl radicals or a silyl radical with a carbon radical.
·SiBr₃ + ·SiBr₃ → Br₃Si-SiBr₃
Br₃Si-CR₂-C·R₂ + ·SiBr₃ → Br₃Si-CR₂-CR₂-SiBr₃
Radical-Mediated Addition Reactions with Unsaturated Organic Compounds
Nucleophilic and Electrophilic Reactions of this compound
This compound's reactivity is also characterized by its behavior as both an electrophile and a precursor to nucleophilic species. The silicon atom, bonded to three electronegative bromine atoms and a hydrogen, is electron-deficient and thus susceptible to nucleophilic attack.
This compound is sensitive to moisture and undergoes rapid hydrolysis in the presence of water. In cold water, it hydrolyzes to form silicic acid derivatives (represented as H₂Si₂O₃) and hydrogen bromide (HBr). thieme-connect.de This reaction is characteristic of halosilanes, which readily react with protic solvents. gelest.com
Reaction with Water (Hydrolysis): 2 HSiBr₃ + 3 H₂O → H₂Si₂O₃ + 6 HBr
Solvolysis can also occur with other protic solvents, such as alcohols, leading to the formation of alkoxysilanes and HBr. These reactions proceed via nucleophilic attack by the solvent's oxygen atom on the electrophilic silicon center, followed by the elimination of HBr. Such reactions can sometimes be explosive. icdst.org
This compound serves as a valuable precursor for the synthesis of organosilanes through reactions with nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). tum.delibretexts.orgwikipedia.org These reactions are fundamental for creating silicon-carbon bonds. gelest.com
In these reactions, the carbanionic part of the organometallic reagent acts as a nucleophile, attacking the electrophilic silicon atom of this compound. pressbooks.pub This results in the displacement of a bromide ion and the formation of a new Si-C bond. The reaction can be controlled to substitute one, two, or all three bromine atoms, depending on the stoichiometry and reaction conditions.
Reaction with Grignard Reagents: HSiBr₃ + R-MgX → HSiBr₂R + MgXBr
By using an excess of the Grignard reagent, further substitution can be achieved to yield HSiBrR₂ and HSiR₃. gelest.comorganic-chemistry.org
Reaction with Organolithium Reagents: HSiBr₃ + R-Li → HSiBr₂R + LiBr
Organolithium reagents are generally more reactive than Grignard reagents and can also be used to form Si-C bonds with high efficiency. wikipedia.org These derivatization reactions are crucial for synthesizing a wide array of organosilanes with tailored properties for various applications. tum.de
Table 2: Derivatization Reactions of this compound
| Reagent Type | General Formula | Product Type | Description |
|---|---|---|---|
| Grignard Reagent | R-MgX | Alkyl/Aryl this compound | Nucleophilic substitution of bromide with an alkyl or aryl group. organic-chemistry.orgsigmaaldrich.com |
| Organolithium Reagent | R-Li | Alkyl/Aryl this compound | A highly reactive nucleophile for forming Si-C bonds by displacing bromide. |
Dehydrobromination Reactions in Complex Silicon Compound Synthesis
Dehydrobromination, the removal of a hydrogen atom and a bromine atom from a molecule, is a significant strategy in silicon chemistry for creating unsaturated and reactive silicon species. While dehydrobromination of this compound (HSiBr₃) itself is not a commonly cited direct route, the dehydrobromination of its organo-substituted derivatives, such as aryldibromohydrosilanes ((Ar)SiHBr₂), is a well-established method for synthesizing complex, low-valent silicon compounds. These hydrosilane precursors are often prepared from the corresponding organotribromosilanes ((Ar)SiBr₃).
A prominent application of this reaction is in the synthesis of N-heterocyclic carbene (NHC)-stabilized silylenes. Silylenes are silicon analogues of carbenes, featuring a divalent silicon atom, and are highly reactive intermediates. By reacting an aryldibromohydrosilane with a sterically demanding NHC, a stable silylene adduct can be formed. The NHC acts as a base to facilitate the elimination of hydrogen bromide (HBr) and also as a ligand to coordinate to and stabilize the resulting silylene.
For instance, the dehydrobromination of an Eind-substituted dibromohydrosilane, (Eind)SiHBr₂, with NHCs like 1,3,4,5-tetramethylimidazol-2-ylidene (Im-Me₄) or 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (Im-ⁱPr₂Me₂) serves as a convenient route to NHC-coordinated silylene derivatives. wikipedia.orggoogle.comqsstudy.com This reaction pathway can produce mono-NHC adducts or bis-NHC adducts depending on the steric bulk of the carbene and the reaction stoichiometry. wikipedia.orggoogle.comqsstudy.com The reaction proceeds by abstracting the acidic silicon-bound proton with the basic NHC, followed by the elimination of the bromide ion, forming an imidazolium (B1220033) bromide salt as a byproduct. qsstudy.com
This methodology provides a more direct synthetic route to these complex silicon compounds compared to multi-step processes involving the reduction of organotribromosilanes. wikipedia.orgqsstudy.com
Table 1: Examples of Dehydrobromination in Complex Silicon Compound Synthesis
| Precursor | Reagent(s) | Major Product(s) | Byproduct |
| (Eind)SiHBr₂ | 2 equiv. Im-ⁱPr₂Me₂ | (Im-ⁱPr₂Me₂)→SiBr(Eind) (mono-NHC adduct) | [(Im-ⁱPr₂Me₂)H]⁺[Br]⁻ |
| (Eind)SiHBr₂ | 3 equiv. Im-Me₄ | [(Im-Me₄)₂→Si(Eind)]⁺[Br]⁻ (bis-NHC adduct) | [(Im-Me₄)H]⁺[Br]⁻ |
(Eind = 1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl) Source: wikipedia.orgqsstudy.com
Disproportionation and Redistribution Reactions of Halosilanes Involving this compound
Disproportionation and redistribution are characteristic and industrially significant reactions of halosilanes, including this compound. These reactions involve the exchange of hydride (H) and halide (X) substituents between silicon centers, leading to a mixture of different halosilanes. At elevated temperatures or in the presence of a catalyst, an equilibrium mixture of products is formed. gelest.com
The disproportionation of trichlorosilane (HSiCl₃) is a cornerstone of the Siemens process for producing high-purity silane (SiH₄) for the semiconductor industry. mdpi.comnasa.gov this compound undergoes analogous reactions. A general representation of this equilibrium for a trihalosilane is:
2 HSiX₃ ⇌ H₂SiX₂ + SiX₄
Further disproportionation can occur, eventually leading to silane:
3 H₂SiX₂ ⇌ 2 HSiX₃ + SiH₄
These reactions are typically catalyzed by various substances, including Lewis acids like aluminum trichloride (B1173362) (AlCl₃), or amine-based catalysts such as those found on ion-exchange resins. mdpi.comnasa.govgoogle.com The choice of catalyst can influence the reaction rate and the equilibrium distribution of products. For example, anion exchange resins with tertiary amine functional groups are effective catalysts for the disproportionation of trichlorosilane at temperatures up to 80°C. mdpi.com
Redistribution can also occur between different halosilane molecules. For instance, heating a mixture of two different silicon tetrahalides results in a statistical mixture of all possible mixed halosilanes. wikipedia.org Similarly, redistribution can occur between a halosilane and an organohalosilane, often catalyzed by metal halides, to produce different organically substituted silanes. google.com In some systems, redistribution reactions can compete with other reaction pathways, such as reduction. google.com
The thermal decomposition of this compound at high temperatures (800-850°C) to produce elemental silicon and silicon tetrabromide can be considered an ultimate outcome of a series of disproportionation steps. nasa.gov
Table 2: Illustrative Disproportionation and Redistribution Reactions
| Reactant(s) | Catalyst/Conditions | Products | Reaction Type |
| 2 HSiCl₃ | Amine-functionalized resin | SiH₂Cl₂ + SiCl₄ | Disproportionation |
| 3 SiH₂Cl₂ | Amine-functionalized resin | SiH₄ + 2 HSiCl₃ | Disproportionation |
| SiCl₄ + SiBr₄ | Heat (100°C) | SiCl₃Br, SiCl₂Br₂, SiClBr₃ | Redistribution |
| (CH₃)₄Si + CH₃SiCl₃ | AlCl₃ | (CH₃)₃SiCl + (CH₃)₂SiCl₂ | Redistribution |
| 4 HSiBr₃ | Heat (~850°C) | Si + 2 H₂ + 3 SiBr₄ | Decomposition/Disproportionation |
Note: Trichlorosilane examples are included as they are well-documented and analogous to this compound reactions. Source: wikipedia.orgnasa.govgoogle.comnasa.govresearchgate.net
Table of Compounds Mentioned
| Chemical Name | Formula |
| This compound | HSiBr₃ |
| Hydrogen Bromide | HBr |
| N-heterocyclic carbene (generic) | (NHC) |
| 1,3,4,5-tetramethylimidazol-2-ylidene | Im-Me₄ |
| 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | Im-ⁱPr₂Me₂ |
| Aryldibromohydrosilane (generic) | (Ar)SiHBr₂ |
| (1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl)dibromohydrosilane | (Eind)SiHBr₂ |
| (1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl)this compound | (Eind)SiBr₃ |
| Mono-NHC adduct of arylbromosilylene | (NHC)→SiBr(Ar) |
| Bis-NHC adduct of arylsilyliumylidene cation | [(NHC)₂→Si(Ar)]⁺[Br]⁻ |
| Imidazolium bromide | [(NHC)H]⁺[Br]⁻ |
| Trichlorosilane | HSiCl₃ |
| Silane | SiH₄ |
| Dichlorosilane | H₂SiCl₂ |
| Silicon Tetrachloride | SiCl₄ |
| Silicon Tetrabromide | SiBr₄ |
| Aluminum Trichloride | AlCl₃ |
| Silicon | Si |
| Hydrogen | H₂ |
| Tetramethylsilane | (CH₃)₄Si |
| Methyltrichlorosilane | CH₃SiCl₃ |
| Trimethylchlorosilane | (CH₃)₃SiCl |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ |
| Chlorothis compound | SiClBr₃ |
| Dichlorodibromosilane | SiCl₂Br₂ |
| Trichlorobromosilane | SiCl₃Br |
Advanced Material Science Applications of Tribromosilane As a Precursor
Epitaxial Silicon Growth in Semiconductor Manufacturing
Epitaxial growth refers to the deposition of a single-crystal film on a single-crystal substrate. In semiconductor manufacturing, this process is fundamental for creating the pristine, defect-free silicon layers upon which integrated circuits are built. Tribromosilane has emerged as a valuable precursor for this application, offering distinct advantages in low-temperature processes.
Chemical Vapor Deposition (CVD) is a standard technique for growing epitaxial silicon films. evonik.com The process involves introducing precursor gases into a reaction chamber where they decompose and deposit a thin film onto a heated substrate. The drive towards smaller and more complex integrated circuits necessitates lower processing temperatures to prevent unwanted dopant diffusion and to preserve the integrity of previously fabricated structures on the wafer. princeton.edu
This compound is particularly well-suited for low-temperature CVD, with deposition typically occurring in the 600–800°C range. gelest.com This is a significant reduction compared to trichlorosilane (B8805176), which requires temperatures above 1150°C. gelest.com The weaker silicon-bromine (Si-Br) bond energy, compared to the silicon-chlorine (Si-Cl) bond, allows for the thermal decomposition of SiHBr₃ at lower temperatures. google.com This lower deposition temperature is advantageous for creating abrupt doping profiles and for processes where thermal budget is a critical concern. Furthermore, the use of bromo- and iodosilanes can lead to higher quality films with fewer impurities compared to conventional chlorosilane processes. google.com The larger size of bromine atoms can also hinder the formation of critical nuclei, which has a similar effect to dilution and allows for lower deposition temperatures. google.com
The Schumacher Process, which utilizes this compound, presents several advantages over the more conventional Siemens Process for polysilicon production. wikipedia.orgabctlc.com Developed by J.C. Schumacher Company, this process often employs a fluidized bed reactor (FBR) for both the formation of bromosilane (B8379080) and the subsequent deposition of silicon. nasa.govguntherportfolio.com
A key distinction of the Schumacher Process is its operation as a closed-loop, continuous system, which contrasts with the open-loop, batch nature of many conventional methods. guntherportfolio.com This closed-loop design allows for the efficient recycling of by-products. guntherportfolio.com The process is noted for its lower energy consumption and operation at lower temperatures, with a maximum of around 850°C. guntherportfolio.com
Here is a comparative overview of the Schumacher Process and the Siemens Process:
| Feature | Schumacher Process (with this compound) | Siemens Process (with Trichlorosilane) |
| Silicon Precursor | This compound (SiHBr₃) | Trichlorosilane (HSiCl₃) abctlc.com |
| Deposition Technology | Fluidized Bed Reactor (FBR) abctlc.comguntherportfolio.com | Rod-based reactor abctlc.com |
| Process Type | Continuous, closed-loop guntherportfolio.com | Batch, open-loop guntherportfolio.com |
| Deposition Temperature | Lower (e.g., ~850°C max) guntherportfolio.com | Higher (e.g., 1150°C) abctlc.com |
| Energy Consumption | Lower (e.g., 50 kWh/kg) guntherportfolio.com | Higher |
| By-products | Recycled within the process guntherportfolio.com | Can include hazardous polymers abctlc.com |
| Waste Products | No amorphous silicon dust waste reported abctlc.com | Can produce amorphous silicon dust abctlc.com |
| Safety | No explosive polymer formation reported guntherportfolio.com | Potential for hazardous polymer by-products abctlc.com |
This table provides a general comparison based on available data.
Temperature: The deposition temperature directly influences the crystal quality of the film. While lower temperatures are desirable, a temperature that is too low can result in polycrystalline or amorphous growth instead of a single-crystal epitaxial layer. google.com
Pressure: Operating at sub-atmospheric pressures can influence the growth rate and uniformity of the deposited film. google.com
Gas Flow Rates and Dilution: The ratio of this compound to a carrier gas, such as hydrogen or helium, is a critical parameter. google.com Dilution can affect the growth rate and help in preventing gas-phase nucleation, which can lead to defects in the film. google.com For instance, high-quality epitaxial films with resistivities of 20,000 to 25,000 ohm-cm have been achieved at 1050°C with a 100:1 H₂ to HSiBr₃ dilution ratio, yielding growth rates of 200-500 Angstroms per minute. google.com
Doping Control: The introduction of dopant gases during the CVD process allows for the creation of n-type or p-type silicon layers. The lower thermal budget associated with this compound helps in achieving sharper and more controlled doping profiles, as it minimizes the diffusion of dopants between layers. princeton.edu
Comparison of Schumacher Process with Other Polysilicon Production Methods
Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC) Thin Films
Silicon carbide is a wide-bandgap semiconductor with superior properties like a high breakdown electric field and high thermal conductivity, making it ideal for high-power and high-frequency electronic devices. this compound and other brominated precursors are being explored for the CVD of high-quality SiC films.
In SiC CVD, halogenated chemistry, including the use of brominated precursors, is employed to increase growth rates and prevent the formation of silicon clusters in the gas phase which can cause defects. acs.org The addition of bromine to the precursor gases is a chemical solution to this issue. oregonbusiness.com While early research on brominated chemistry for SiC focused on precursors like methylthis compound (CH₃SiBr₃), recent studies have investigated the addition of hydrogen bromide (HBr) to standard silicon and carbon precursors like silane (B1218182) (SiH₄) and ethylene (B1197577) (C₂H₄). researchgate.net
Research indicates that a brominated chemistry can achieve high material quality, comparable to the more established chlorinated chemistry. figshare.com Thermochemical modeling suggests that the gas-phase chemistries of brominated and chlorinated SiC CVD are very similar. figshare.comresearchgate.net Modeling also suggests that SiBr, along with SiF and SiCl, are the primary halogenated species responsible for growth, while species like SiCl₂ and its analogues are likely inactive.
The choice between brominated and chlorinated chemistries for SiC CVD involves a trade-off between growth rate, material quality, and process conditions.
Growth Rate: Studies have shown that a brominated chemistry can result in an average growth rate that is 10% higher than a chlorinated chemistry under the same conditions. figshare.comresearchgate.net For example, growth rates between 60 and 130 μm/h have been achieved with both chemistries. acs.org This increase in growth rate for the brominated chemistry may be attributed to a lower activation energy for the CVD process or the weaker Si-Br bond, which facilitates easier removal of halogen atoms from the growth surface. However, at higher halogen-to-silicon ratios (Br/Si or Cl/Si ≥ 6), the growth rate can be slightly lower for the brominated chemistry, suggesting a higher etching rate. Conversely, at lower ratios (≤ 5), the growth rate is higher for the brominated chemistry.
Material Quality: Research indicates that the material quality of epitaxial SiC layers grown with brominated chemistry is as high as those grown with chlorinated chemistry. This suggests that brominated chemistry is a strong alternative that can potentially increase deposition rates while maintaining the required material quality for electronic devices. figshare.comresearchgate.net
Doping Control: Control over unintentional doping in SiC films is crucial. In both brominated and chlorinated chemistries, the net carrier concentration can be controlled by adjusting the carbon-to-silicon (C/Si) ratio in the gas mixture, following the principles of site-competition theory. acs.org
Surface Morphology: The surface roughness of the grown films can be influenced by the halogen used. At higher halogen-to-silicon ratios, surface roughness tends to increase for both chemistries, with slightly lower root mean square (RMS) values observed for brominated chemistry compared to chlorinated chemistry at the same ratios. acs.org
The following table summarizes the key comparative points:
| Parameter | Brominated Chemistry (for SiC CVD) | Chlorinated Chemistry (for SiC CVD) |
| Relative Growth Rate | On average 10% higher at similar conditions. figshare.comresearchgate.net | Baseline for comparison. |
| Material Quality | Comparable to chlorinated chemistry. | High material quality is well-established. |
| Doping Control | Achieved via C/Si ratio adjustment. acs.org | Achieved via C/Si ratio adjustment. acs.org |
| Surface Roughness | Slightly lower RMS values at higher halogen ratios. acs.org | Slightly higher RMS values at higher halogen ratios. acs.org |
| Chemical Bond Strength | Si-Br bond is weaker than Si-Cl. acs.org | Si-Cl bond is stronger than Si-Br. acs.orgoregonbusiness.com |
This table presents a summary of research findings comparing the two chemistries.
Gas-Phase and Surface Reaction Mechanisms in SiC Formation
The formation of high-quality silicon carbide (SiC) films via chemical vapor deposition (CVD) is highly dependent on the precursor chemistry. The use of halogenated silanes, including those from brominated sources like this compound, has been investigated to enhance growth rates and material quality compared to standard silane-based processes.
Gas-Phase Reactions: In a high-temperature CVD environment, this compound participates in a complex series of gas-phase reactions. Thermochemical modeling and experimental results suggest that brominated chemistry for SiC growth is a strong alternative to the more commonly studied chlorinated chemistry. acs.orgfigshare.comdiva-portal.org Studies indicate that brominated chemistry can yield an average growth rate that is 10% higher than chlorinated chemistry under similar conditions. acs.orgdiva-portal.org
One proposed mechanism suggests that the primary species responsible for SiC growth are not the halogenated silanes themselves, but rather silicon-carbon species like Si₂C and acetylene (B1199291) (C₂H₂). acs.org In this model, the role of the bromine-containing species, such as SiHBr and SiBr₂, is to suppress the formation of silicon clusters in the gas phase, which can be detrimental to the quality of the SiC epitaxial layer. acs.org Other modeling studies, however, propose that silicon monobromide (SiBr) is one of the main halogenated species contributing directly to SiC growth. researchgate.net The weaker Si-Br bond compared to the Si-Cl bond is thought to contribute to lower activation energies in the gas-phase and surface reactions, facilitating the higher growth rate. researchgate.net
Surface Reactions: The chemistry at the growth surface is critical for achieving high-quality homoepitaxial SiC layers. In halogenated CVD, the surface is believed to be terminated by halogen atoms rather than hydrogen atoms. This halogen passivation layer is dynamic, with atoms desorbing to create vacancies that are then filled by growth species arriving from the gas phase. The presence of halogen atoms on the surface can inhibit the deposition rate to some extent by lowering the probability of vacancy formation.
Table 1: Comparison of Proposed Key Species in Halogenated SiC CVD
| Feature | Chlorinated Chemistry | Brominated Chemistry |
| Primary Growth Species (Proposed) | SiCl₂, Si₂C | SiBr, Si₂C, C₂H₂ |
| Gas-Phase Cluster Suppressants | SiCl, SiHCl, SiCl₂ | SiBr, SiHBr, SiBr₂ |
| Surface Termination | Chlorine | Bromine |
| Relative Growth Rate | Baseline | ~10% Higher |
Synthesis of Organosilicon Compounds and Polymers
This compound is a versatile precursor for creating a wide array of organosilicon compounds and polymers. Its Si-H and Si-Br bonds provide multiple reaction sites for functionalization and polymerization.
Functionalization of this compound to Produce Specialty Silanes
The Si-H bond in this compound is particularly useful for hydrosilylation reactions, where it adds across an unsaturated carbon-carbon bond. This reaction is a direct method for creating organofunctional silanes. For instance, reacting this compound with an olefin in the presence of a suitable catalyst, such as chloroplatinic acid, establishes a new silicon-carbon bond. google.com A specific example is the reaction with ethylene to produce ethylthis compound. google.com This method allows for the synthesis of a variety of alkyl- and aryl-substituted bromosilanes. sci-hub.se
Furthermore, the bromine atoms can be substituted to introduce other functional groups. For example, N-heterocyclic imino-substituted tribromosilanes have been synthesized, which can then be used to generate other reactive silicon species. mdpi.commdpi-res.com These functionalization reactions transform the basic this compound molecule into specialty silanes with tailored properties for specific applications. acs.orgacs.org
Table 2: Examples of Functionalization Reactions Involving this compound
| Reactant | Product | Reaction Type |
| Ethylene (C₂H₄) | Ethylthis compound (CH₃CH₂SiBr₃) | Hydrosilylation |
| Bromobenzene (C₆H₅Br) | Phenylthis compound (C₆H₅SiBr₃) | Direct Reaction with Si/Cu |
| N-Heterocyclic Carbene (NHC) | (NHC)→SiBr₂(H) | Coordination |
| Lithium Naphthalenide | (Eind)BrSi=SiBr(Eind) (from (Eind)SiBr₃) | Reductive Debromination |
Role in Cross-Coupling Reactions for Silicon-Containing Materials
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and organosilanes are increasingly used as non-toxic and stable coupling partners. illinois.edursc.orgrsc.org While this compound itself is not typically the direct organometallic component in these catalytic cycles, it plays a critical upstream role as a precursor to the necessary organosilicon reagents. numberanalytics.com
The functionalized organotribromosilanes, produced as described in the previous section, can be further modified to create active coupling reagents like organosilanols or organofluorosilanes. illinois.edu The silicon-based cross-coupling process generally requires an activator, such as a fluoride (B91410) source or a base, to facilitate the key transmetalation step with the palladium catalyst. illinois.edu The development of these reactions has focused heavily on designing organosilicon reagents that undergo this step efficiently. By serving as a starting point for these tailored reagents, this compound is integral to the synthesis of complex silicon-containing materials, such as conjugated polymers for organic electronics.
Application in the Development of Advanced Coatings and Sealants
This compound is a precursor for producing silicon-based materials used in advanced coatings and sealants. lookchem.com These materials are often formulated from silicone resins, which are formed through the hydrolysis and condensation of silane precursors to create a three-dimensional siloxane (Si-O-Si) network. dakenchem.comgoogle.comgoogle.com
The organosilicon compounds derived from this compound can be incorporated into polymer backbones, such as silyl-terminated polyethers or polyurethanes. scirp.org These hybrid polymers combine the benefits of different material families, offering properties like excellent adhesion to a wide range of substrates, durability, and weather resistance without the use of isocyanates found in traditional polyurethane systems. scirp.org The resulting coatings and sealants are used in demanding applications in the construction, automotive, and aerospace industries. dakenchem.comresearchgate.net
Precursor for Silicon Nitride (SiN) Film Deposition
Silicon nitride (SiNₓ) is a vital material in the semiconductor industry, used for applications such as encapsulation layers, gate spacers, and passivation coatings due to its excellent dielectric and barrier properties. The deposition method is critical to achieving the required film quality, and this compound is a candidate precursor for these processes. gelest.comresearchgate.net
Atomic Layer Deposition (ALD) Applications of this compound
Atomic Layer Deposition (ALD) is a thin-film deposition technique that uses sequential, self-limiting surface reactions to build films with atomic-level precision and high conformality. nih.gov This control is essential as electronic devices continue to shrink. Halogenated silanes are prominent precursors for the ALD of SiNₓ, particularly for thermal ALD processes which are often performed at temperatures above 450 °C. nih.govresearchgate.net
In a typical thermal ALD process for SiNₓ, the substrate is exposed to the silicon precursor (e.g., this compound) in a first step. The precursor chemisorbs onto the surface. After purging the excess precursor, a nitrogen source, such as ammonia (B1221849) (NH₃) or a nitrogen plasma, is introduced. This second precursor reacts with the surface-bound silicon species to form a layer of silicon nitride and releases gaseous byproducts. Repeating this cycle allows for the precise build-up of the SiNₓ film.
While many studies have focused on chlorosilanes like SiCl₄ and SiH₂Cl₂, brominated silanes like dibromosilane and, by extension, this compound are also considered highly reactive precursors suitable for low-temperature deposition schemes, including ALD and plasma-enhanced ALD (PEALD). nih.govgoogle.comjkps.or.kr The use of halogenated precursors can sometimes lead to film contamination, which is a key challenge in process development. aip.orgrsc.org However, their reactivity makes them important candidates for developing low-temperature ALD processes required for fabricating advanced semiconductor devices. google.com
Table 3: Selected Precursors for Atomic Layer Deposition of Silicon Nitride (SiNₓ)
| Silicon Precursor | Co-reactant | Deposition Method | Temperature (°C) | Key Characteristics |
| Hexachlorodisilane (Si₂Cl₆) | Ammonia (NH₃) | Thermal ALD | 515 - 557 | One of the first successful thermal ALD precursors. |
| Dichlorosilane (SiH₂Cl₂) | Ammonia (NH₃) | Thermal ALD | 375 - 500 | Lower deposition temperature than Si₂Cl₆. jkps.or.kr |
| Bis(tert-butylamino)silane | N₂ Plasma | PEALD | RT - 500 | Wide temperature window; low wet-etch rates at >400°C. |
| This compound (SiHBr₃) | Nitrogen Source (e.g., NH₃) | Thermal ALD / PEALD | < 550 (projected) | Considered a highly reactive halogenated precursor for low-temperature deposition. google.comgoogleapis.com |
Impact on Film Wet Etch Rate and Conformal Deposition
In the fabrication of advanced semiconductor devices, particularly those with complex three-dimensional architectures like 3D NAND flash memory and FinFETs, the characteristics of deposited thin films are critical. When used as a precursor in Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), this compound (SiHBr₃) significantly influences two key properties of the resulting silicon-based films: the wet etch rate (WER) and the ability to achieve conformal deposition. These properties are often interdependent and represent a crucial trade-off in process development.
Film Wet Etch Rate (WER)
The wet etch rate, typically measured in angstroms per minute (Å/min) or nanometers per minute (nm/min) in a dilute hydrofluoric acid (HF) solution, is a primary indicator of film quality. A lower WER generally corresponds to a denser, more stoichiometric, and less porous film, which is more resistant to chemical attack during subsequent fabrication steps.
Research and patent literature indicates that the use of halogenated silanes, including bromosilanes like this compound, presents a complex picture regarding WER. While chlorosilane precursors are known to produce silicon nitride (SiNₓ) films with high conformality, they often result in films with a high WER and low density due to the incorporation of hydrogen. sigmaaldrich.com Films deposited from aminosilane (B1250345) precursors, in contrast, can achieve very low wet etch rates, sometimes as low as 0.2 nm/min, but may struggle with conformality and slow growth rates. sigmaaldrich.comsigmaaldrich.com
For bromosilane precursors like this compound, methods have been developed to achieve low wet etch rates, which are essential for creating robust encapsulation layers and spacers in memory devices. google.com One approach involves a multi-step process: depositing a silicon nitride film at a low temperature (e.g., 100°C to 250°C) using a bromine-containing precursor, followed by a low-temperature (e.g., 25°C to 100°C) plasma treatment. google.com This post-deposition treatment can significantly densify the film, with reports indicating a reduction in the WER by as much as 90%, achieving a final etch rate of less than 30 Å/minute (3 nm/min) in a 100:1 HF solution. google.com
In some processes utilizing bromine- or iodine-containing silicon precursors, silicon nitride films can be deposited with a WER of less than 5 nm/min in 0.5% aqueous HF. google.com This demonstrates the potential of this compound to produce films with competitive etch resistance compared to other precursor families.
Table 1: Comparative Wet Etch Rates (WER) of Silicon Nitride Films from Various Precursors
| Precursor/Method | Wet Etch Rate | Etchant Solution | Deposition Temperature | Reference(s) |
| Bromine-Containing Precursor (e.g., this compound) with Plasma Treatment | < 30 Å/min (< 3.0 nm/min) | 100:1 HF | 100°C - 250°C | google.com |
| Bromine/Iodine-Containing Precursor | < 5 nm/min | 0.5% aqueous HF | Not Specified | google.com |
| Bis(tert-butylamino)silane (BTBAS) | 0.2 nm/min | Not Specified | 400°C | sigmaaldrich.comsigmaaldrich.com |
| Dichlorosilane (SiH₂Cl₂) | 0.3 - 8.0 nm/min | 500:1 HF | 450°C - 550°C | jkps.or.kr |
| Low-Pressure CVD (LPCVD) | 0.12 - 0.3 nm/min | 100:1 or 500:1 HF | ~700°C | jkps.or.krresearchgate.net |
| Tris(dimethylamino)silane (TDMAS) | 3 nm/min | 100:1 HF | 350°C | sigmaaldrich.com |
Conformal Deposition
Conformality, or step coverage, measures the ability of a deposition process to form a film of uniform thickness over complex, high-aspect-ratio (HAR) topographical features. It is typically expressed as a percentage ratio of the film thickness on the sidewall of a feature to the thickness on its top surface. In modern semiconductor manufacturing, conformality of over 95% is often required for HAR structures. nih.govresearchgate.net
Halogenated precursors, including chlorosilanes and by extension bromosilanes, are generally recognized for their ability to produce highly conformal films. sigmaaldrich.comsigmaaldrich.com This is a significant advantage over some other precursor families. The use of ALD with precursors like this compound is critical for ensuring that intricate structures within a 3D NAND stack or the fins of a FinFET transistor are evenly coated, which is essential for device performance and reliability. nih.gov
Processes using bromine- and iodine-based silicon precursors have demonstrated the ability to achieve good step coverage. google.com Reports indicate step coverage of over 50%, with some embodiments achieving at least 80%. google.com A key aspect of conformal quality is not just the initial film thickness uniformity, but also its etch resistance uniformity. For films deposited from bromo-precursors, the ratio of the wet etch rate on the sidewall of a 3D structure to the etch rate on the top surface can be less than 4, indicating that the film maintains its quality and resistance even on vertical surfaces. google.com This uniform etch resistance across the topography is vital to prevent weak spots that could compromise the device during subsequent etching or processing steps.
Table 2: Reported Conformality for Films from Halogen-Containing Precursors
| Precursor Type | Property | Value | Reference(s) |
| Bromine/Iodine-Containing Precursor | Step Coverage | > 50% (some embodiments ≥ 80%) | google.com |
| Bromine/Iodine-Containing Precursor | Sidewall WER / Top WER Ratio | < 4 | google.com |
| Hexachlorodisilane (Si₂Cl₆) | Conformality (on HAR structures) | > 95% | nih.gov |
Theoretical and Computational Investigations of Tribromosilane
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of tribromosilane at the molecular level. These studies employ methods like Density Functional Theory (DFT) and ab initio calculations to model the electronic wavefunction of the molecule, from which various properties can be derived. acs.org
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org Analysis of these orbitals provides a detailed picture of the bonding and electronic characteristics of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity. tum.de For molecules with similar structures, the HOMO-LUMO gap can provide insights into their electronic properties and reactivity. tum.de
The distribution of electrons within the this compound molecule is not uniform due to the differing electronegativities of silicon, hydrogen, and bromine. This leads to a specific charge distribution, where some atoms carry a partial positive charge and others a partial negative charge. Population analysis methods, such as Mulliken population analysis, can be used to quantify these partial charges. huntresearchgroup.org.uk These calculations reveal the polar nature of the Si-Br and Si-H bonds, which is crucial for understanding intermolecular interactions and reaction mechanisms.
Table 1: Computed Properties of this compound
Property Value Reference Molecular Weight 267.80 g/mol Exact Mass 266.72989 Da Formal Charge 0 Topological Polar Surface Area 0 Ų
Vibrational Mode Analysis and Spectroscopic Prediction
Molecules are not static entities; their atoms are in constant motion. These motions can be described in terms of a set of fundamental vibrations known as normal modes. uni-leipzig.de Each normal mode corresponds to a specific pattern of atomic motion and has a characteristic vibrational frequency. smu.edu
Computational methods can calculate these vibrational frequencies and the corresponding infrared (IR) and Raman intensities. gatech.edu This theoretical vibrational spectrum can be compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational modes. nist.gov For this compound, which has C₃ᵥ symmetry, group theory can be used to predict the number and symmetry of its vibrational modes. nist.govspectroscopyonline.com
Table 2: Vibrational Frequencies of this compound (SiHBr₃) Data obtained from computational analysis and experimental measurements.
Symmetry Species Mode Approximate Frequency (cm⁻¹) Description a1 ν1 2239 Si-H stretch a1 ν2 362 SiBr₃ symmetric stretch a1 ν3 168 SiBr₃ symmetric deformation e ν4 774 Si-H bend e ν5 484 SiBr₃ degenerate stretch e ν6 117 SiBr₃ degenerate deformation
Source: Shimanouchi, 1972, as cited in the NIST WebBook. nist.gov
Reaction Pathway Modeling and Energy Landscapes
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction pathways, transition states, and the calculation of associated energy barriers.
Transition State Calculations for Reaction Kinetics
The rate of a chemical reaction is often determined by the energy of the transition state, which is the highest point on the reaction pathway connecting reactants and products. diva-portal.org Computational methods, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate these transition state structures and calculate their energies. acs.org
For instance, in the context of SiC deposition, quantum chemical modeling has been used to study the adsorption and activation energies for surface reactions of species derived from brominated precursors. acs.org These calculations help in understanding the kinetics of the deposition process and how it compares to other chemistries, such as those involving chlorinated silanes. acs.org
Thermodynamic Stability and Enthalpy of Reactions
Thermochemical modeling, based on the minimization of Gibbs free energy, can predict the equilibrium composition of a gas mixture at different temperatures and pressures. acs.org This is particularly useful for understanding the gas-phase chemistry in a CVD reactor. acs.org Such calculations can determine the relative stability of different species and predict the enthalpy of various reactions. For example, the Si-Br bond has a bond enthalpy of approximately 330 kJ mol⁻¹ (3.42 eV).
Studies have compared the thermodynamics of brominated and chlorinated CVD chemistries for SiC growth. acs.org These models can include a large number of potential gas-phase species to provide a comprehensive picture of the chemical environment. acs.org
Molecular Dynamics Simulations for Gas-Phase Behavior in CVD Systems
While quantum chemical methods are excellent for studying individual molecules and their reactions, molecular dynamics (MD) simulations are better suited for modeling the behavior of a large ensemble of molecules over time. In the context of CVD, MD simulations can provide insights into the gas-phase dynamics within the reactor.
These simulations can model the transport of precursor molecules like this compound, their decomposition in the gas phase, and the subsequent diffusion of reactive species to the substrate surface. This approach helps in understanding how process parameters such as temperature, pressure, and gas flow rates influence the deposition process. The goal of these simulations is often to connect the macroscopic process conditions to the microscopic events occurring at the atomic scale, ultimately leading to better control over the growth of high-quality silicon films. nasa.gov While detailed MD simulations specifically for this compound in CVD are a complex area of research, the general methodology provides a powerful framework for such investigations.
Computational Design of Novel this compound Derivatives and Catalysts
Computational chemistry provides powerful tools for the in silico design and investigation of novel molecules, complementing experimental synthesis and characterization. uib.no By using methods that balance cost and accuracy, researchers can predict molecular properties, interpret experimental results, and guide the synthesis of new compounds with desired characteristics. uib.no In the context of this compound (SiHBr₃), computational studies are crucial for understanding the electronic structure and reaction pathways of its derivatives, paving the way for the design of new materials and catalysts. researchgate.netresearchgate.net
The general strategies for computational catalyst design fall into several categories: manual trial-and-error based on known structures, the use of predictive models to navigate chemical space, and automated design for a more thorough exploration of potential candidates. uib.no These approaches often employ Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) to study electronic structures, bonding, and reaction mechanisms. researchgate.net
Designing Novel this compound Derivatives
A primary application of computational chemistry in this area is the study of derivatives formed by substituting the hydrogen or bromine atoms of this compound with various functional groups. These studies help predict the stability, reactivity, and electronic properties of the resulting molecules.
A notable area of investigation involves the reduction of functionalized tribromosilanes to create low-valent silicon compounds. For instance, the reduction of (boryl)this compound, where a boryl group is attached to the silicon atom, has been computationally and experimentally explored. researchgate.netresearchgate.net The reduction of N-heterocyclic borylthis compound (NHB)SiBr₃ with lithium was shown to yield a stable N-heterocyclic boryl-stabilized disilyne, (NHB)Si≡Si(NHB). researchgate.net DFT calculations were instrumental in understanding the electronic structure of this novel compound, revealing co-planarity between the B–Si–Si–B plane and the N-heterocyclic boryl rings, which indicates electronic conjugation from the Si–Si multiple bonds to the B–N bonds. researchgate.net
Similarly, computational studies have been performed on N-heterocyclic carbene (NHC)-coordinated silicon compounds derived from this compound precursors. mdpi.com The synthesis of (Eind)SiBr₃, a this compound derivative with a bulky fused-ring group, serves as a precursor to other reactive silicon species. mdpi.com Theoretical studies help to elucidate the molecular structures and reaction energetics of these complex molecules. mdpi.com DFT calculations have also been used to investigate the high reactivity of two-coordinate acyclic silylenes, which can be generated from this compound derivatives, and to study their activation of small molecules like H₂. researchgate.net The computational analysis of reaction pathways, such as the insertion of a silylene into a C-H bond, provides insights that are difficult to obtain experimentally. researchgate.net
The table below summarizes key computational findings on various this compound derivatives.
| Derivative Precursor | Computational Method | Key Findings | Reference(s) |
| (boryl)this compound | DFT, NBO, QTAIM, ELF | Used to prepare a 1,2-dilithiodisilene, a precursor to novel disilaborirenes; calculations demonstrated strong π single bonding. | researchgate.net |
| N-heterocyclic borylthis compound | DFT | Elucidated the electronic structure of a stable disilyne product, showing conjugation between the Si≡Si triple bond and the boryl group. | researchgate.net |
| Imino-substituted this compound | DFT (B3LYP/6-311+G**) | Investigated the high reactivity and reaction mechanisms of the resulting acyclic silylene, including activation energies for H₂ insertion. | researchgate.net |
| (Eind)SiBr₃ | X-ray Crystallography, DFT | Confirmed molecular structure and provided a basis for understanding the dehydrobromination reactions to form NHC-coordinated silylenes. | mdpi.com |
In Silico Approaches for Designing this compound-Based Catalysts
While the direct computational design of this compound itself as a catalyst is not a primary research focus, its derivatives, particularly the highly reactive silylenes and disilynes, possess significant potential for catalytic applications. researchgate.nettum.de Computational tools are essential for exploring this potential by modeling reaction mechanisms and predicting catalytic activity. uib.no
The process often involves:
Candidate Generation: Creating a virtual library of potential catalyst candidates by modifying the ligands or substituents on a this compound-derived core structure. uib.norsc.org
Performance Estimation: Using quantum chemical calculations (like DFT) to model the catalytic cycle. diva-portal.orgresearchgate.net This includes calculating the energies of intermediates and transition states to determine reaction barriers and turnover frequencies.
For example, the demonstrated ability of acyclic silylenes (derived from precursors like imino-substituted tribromosilanes) to activate H-H and C-H bonds suggests their potential use in hydrogenation or C-H functionalization reactions. researchgate.netresearchgate.net A computational workflow to design an optimal silylene catalyst would involve screening various substituents on the silylene silicon atom. DFT calculations could predict how these substituents modify the electronic structure of the silicon center and, consequently, the activation energy for a key step, such as H₂ insertion. researchgate.net This in silico screening can guide experimental efforts toward the most promising candidates, accelerating the discovery of new silicon-based catalysts. uib.no
Advanced Analytical and Characterization Techniques in Tribromosilane Research
The rigorous demands for high-purity tribromosilane (SiHBr₃) in industries such as semiconductor manufacturing necessitate the use of sophisticated analytical methods. These techniques are crucial not only for assessing purity but also for elucidating reaction mechanisms, identifying intermediates, and quantifying by-products. This section details the advanced spectroscopic and chromatographic methods employed in this compound research.
Purification and Process Engineering for High Purity Tribromosilane Applications
Distillation and Fractional Condensation for Ultra-Purification
Distillation is a cornerstone technique for purifying tribromosilane, effectively separating it from other bromosilanes and various volatile and non-volatile impurities. google.comjustia.com The process leverages the differences in boiling points among the components in the crude product stream. Fractional condensation, a related technique, separates vapor mixtures into different fractions by cooling the vapor in stages, which is also effective for purifying halosilanes. lookchem.comjustia.comresearchgate.net
The primary goal of distillation in this context is to separate this compound from related compounds such as dibromosilane (SiH₂Br₂) and silicon tetrabromide (SiBr₄), which are often co-produced during synthesis. google.comjustia.com The current mainstream method for producing high-purity polysilicon involves converting metallurgical-grade silicon into a halosilane, which is then purified through multiple distillations before being used to deposit ultra-pure polycrystalline silicon. justia.com
Achieving semiconductor-grade purity, often requiring impurity levels in the parts per billion (ppb) or even parts per trillion (ppt) range, demands meticulous optimization of distillation parameters. itwreagents.comintertek.com Key parameters include the column's theoretical plates, reflux ratio, operating pressure, and reboiler and condenser temperatures. google.comchempap.org
For halosilane distillation, operating pressures can range from approximately 200 kPa to 2000 kPa, with condenser temperatures between 20°C and 120°C and reboiler temperatures from 90°C to 200°C. google.com The optimization process aims to find the right balance between energy consumption and product purity. chempap.org For instance, in silane (B1218182) production via trichlorosilane (B8805176) disproportionation, a related process, the low boiling point of the silane product (-112°C) necessitates expensive refrigeration services, an issue that can be mitigated by using intermediate condensers.
Table 1: Example Distillation Parameters for Halosilane Separation
| Parameter | Value Range | Purpose | Citation |
|---|---|---|---|
| Operating Pressure | 200 - 2000 kPa | To control boiling points and separation efficiency. | google.com |
| Condenser Temperature | 20°C - 120°C | To liquefy the overhead product fraction. | google.com |
| Reboiler Temperature | 90°C - 200°C | To vaporize the bottoms product fraction. | google.com |
| Reflux Ratio | Variable | To control column efficiency and product purity. | chempap.org |
This table presents generalized parameters for halosilane distillation; specific values for this compound purification would be proprietary but fall within these principles.
Metallic and organic impurities are critical contaminants that must be removed from this compound to prevent defects in the final semiconductor material. samaterials.com Distillation is effective at removing non-volatile impurities. google.comjustia.com The hydrobromination process itself offers a pathway for purification. When silicon reacts with hydrogen bromide (HBr), metallic impurities such as aluminum and iron also react to form their respective bromides (e.g., AlBr₃, FeBr₂). researchgate.net These metal bromides have significantly higher boiling points than this compound, causing them to remain as residues in the reactor or be easily separated during distillation. researchgate.net
Organic impurities, which can originate from raw materials or process equipment, are also a major concern. mdpi.com Techniques analogous to those used for purifying silicon tetrachloride, such as treatment with hydrogen plasma, can convert organic and organochlorine impurities into substances like silicon carbide that can be more easily separated. mdpi.com Additionally, fractional distillation is a key method for separating chlorosilanes from organic impurities, a principle that applies directly to the this compound system. mdpi.com
Table 2: Boiling Points of this compound and Selected Impurity Bromides
| Compound | Formula | Boiling Point (°C) | Significance in Purification | Citation |
|---|---|---|---|---|
| This compound | SiHBr₃ | 111.8 | Main Product | wikipedia.org |
| Aluminum Bromide | AlBr₃ | 265 | High boiling point allows for separation by distillation. | researchgate.net |
| Ferrous Bromide | FeBr₂ | 934 | High boiling point allows for separation by distillation. | researchgate.net |
This table illustrates the significant difference in boiling points that facilitates the separation of metallic impurities during the distillation of this compound.
Optimization of Distillation Parameters for Semiconductor Grade Purity
Advanced Separation Techniques for Process Stream Refinement
While distillation is highly effective, advanced separation techniques can be employed for further refinement of process streams to meet the highest purity standards. numberanalytics.com These methods can target specific, difficult-to-remove impurities.
Preparative Chromatography: Techniques like preparative gas chromatography can be used for ultra-purification, separating components with very close boiling points. It is a powerful tool for isolating high-purity compounds on a larger scale. numberanalytics.com
Adsorption: Specific adsorbents can be used to trap trace impurities. This is particularly useful for removing polar or metallic contaminants that may persist after distillation.
Membrane Separation: This technique uses semi-permeable membranes to separate compounds based on properties like size and charge, offering a potential low-energy alternative or supplement to distillation. numberanalytics.com
Reactor Design and Process Optimization for Large-Scale Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful reactor design and process optimization to ensure consistent product quality, high yield, and operational efficiency. nasa.govidentecsolutions.com The Schumacher Process, which uses this compound, is noted for its cost and safety advantages over the traditional Siemens Process. wikipedia.org
Reactor design focuses on managing the primary chemical reactions, which include the generation of this compound from silicon and HBr at around 650°C and the subsequent thermal decomposition to produce silicon at approximately 850°C. nasa.gov Fluidized bed reactors (FBRs) are often considered for their excellent heat and mass transfer characteristics, which are beneficial for gas-solid reactions like this compound synthesis. nasa.govnasa.gov Optimization involves adjusting parameters such as temperature, pressure, reactant flow rates, and residence time to maximize the yield of this compound while minimizing the formation of byproducts. nasa.govidentecsolutions.com
A comprehensive process design includes not only the reactor but also systems for gas recycle and separation, heat exchange, and environmental controls like vent gas scrubbing. nasa.gov
Impurity Effects on Downstream Material Quality and Device Performance
The purity of this compound directly impacts the quality of the resulting silicon wafers and the performance of the final semiconductor devices. samaterials.com Even minute concentrations of impurities can have dramatic effects on the electrical properties of silicon. google.com
Dopant Impurities: Uncontrolled dopants like boron and phosphorus alter the intended resistivity of the silicon, affecting device parameters and potentially rendering the material unusable for certain applications. nasa.gov
Carbon and Oxygen: These non-metallic impurities can lead to the formation of precipitates and crystal defects, such as dislocations, during silicon crystal growth. These defects disrupt the crystal lattice, scattering charge carriers and degrading the electronic performance of the device. samaterials.com
Studies have shown that the tolerable concentration of impurities is species-dependent; for example, the concentration causing a 10% decrease in solar cell efficiency can range from 0.1 parts per billion atomic (ppba) for tantalum to 10 parts per million atomic (ppma) for copper. nasa.gov Therefore, the ultra-purification of this compound is a critical, non-negotiable step in the manufacturing chain for high-performance electronics.
Comparative Studies and Advantages of Tribromosilane over Other Halosilanes
Comparative Reactivity and Thermodynamics with Trichlorosilane (B8805176) and Tetrahalosilanes
The differences in reactivity between tribromosilane and its chlorinated counterparts are largely governed by the fundamental differences in bond energies between silicon, hydrogen, and the respective halogens. The silicon-bromine (Si-Br) bond is inherently weaker than the silicon-chlorine (Si-Cl) bond. google.com This lower bond energy means that this compound can be thermally decomposed at lower temperatures, influencing reaction kinetics and energy requirements for deposition processes. google.comnasa.gov
The Si-H bond in trichlorosilane has a dissociation energy of approximately 366 kJ/mol, while the Si-Cl bond energy is around 471 kJ/mol. researchgate.net In contrast, the Si-Br bond energy in silicon tetrabromide is about 310 kJ/mol, significantly lower than the Si-Cl bond in silicon tetrachloride (391 kJ/mol). pageplace.de This trend suggests that the Si-Br bonds in this compound are more readily cleaved than the Si-Cl bonds in trichlorosilane, facilitating lower temperature deposition. google.com The weaker Si-Br bond allows for the thermal decomposition of HSiBr₃ at temperatures between 600-800°C, whereas HSiCl₃ typically requires temperatures above 1150°C for efficient silicon deposition. gelest.com
From a thermodynamic standpoint, the use of bromo- and iodosilanes allows the Gibbs Free Energy (ΔG) of the deposition reaction to become negative at a lower temperature compared to chlorosilanes. google.com This thermodynamic favorability at lower temperatures is a key advantage. google.com In studies comparing halogenated chemistries for silicon carbide (SiC) growth, the Si-Br bond enthalpy was noted as 3.71 eV (358 kJ/mol) versus 4.32 eV (417 kJ/mol) for the Si-Cl bond, reinforcing the observation that brominated chemistry is less energy-intensive. acs.org
| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Si-H | HSiCl₃ | 366 | researchgate.net |
| Si-H | (CH₃)₂SiHCl | 343.5 | nih.gov |
| Si-Cl | HSiCl₃ | 471 | researchgate.net |
| Si-Cl | SiCl₄ | 391 | pageplace.de |
| Si-Br | SiBr₄ | 310-377 | researchgate.netpageplace.de |
| Si-I | SiI₄ | 234 | pageplace.de |
The Lewis acidity of tetrahalosilanes also follows a trend related to the electronegativity of the halogen, increasing in the order SiI₄ < SiBr₄ < SiCl₄ < SiF₄. pageplace.dewikipedia.org This affects their interaction with other chemical species in a reaction environment.
Differential Growth Rates and Film Qualities in Semiconductor Deposition
In the realm of semiconductor manufacturing, the choice of precursor directly impacts the growth rate of epitaxial films and their resulting quality. Research has consistently shown that brominated chemistries can offer superior performance in these areas compared to chlorinated ones.
Studies on the homoepitaxial growth of 4H-SiC have demonstrated that a brominated chemistry, using HBr as an additive, results in an average growth rate that is 10% higher than a comparable chlorinated chemistry under the same conditions. acs.org Growth rates between 60 and 130 μm/h were achievable with both chemistries, but the brominated process consistently yielded a faster deposition. acs.org Early comparisons of methyl this compound (CH₃SiBr₃) and methyl trichlorosilane (CH₃SiCl₃) also reported a higher growth rate for the brominated compound. acs.org
Beyond speed, film quality is a critical metric. The use of this compound has been shown to produce epitaxial silicon films of exceptionally high quality. google.com One key measure of this quality is electrical resistivity. Epitaxial silicon grown from conventional trichlorosilane typically yields an undoped resistivity of 100 to 250 ohm-cm. google.com In contrast, processes utilizing this compound can produce films with resistivities up to two orders of magnitude greater, reaching 20,000 to 25,000 ohm-cm. google.com This indicates a significantly lower concentration of impurities and crystalline defects in the film. google.com
The improved film quality is partly attributed to the chemistry of the bromosilane (B8379080) process. The large size of bromine atoms, compared to chlorine, helps to hinder the formation of critical nuclei, which suppresses both homogeneous and heterogeneous nucleation. google.com This effect reduces defects and promotes the growth of a more perfect crystal lattice. google.com Furthermore, brominated chemistry for SiC growth has been found to yield material with as high a quality as that from chlorinated chemistry, as confirmed by low-temperature photoluminescence (LTPL) and high-resolution X-ray diffraction (HRXRD). Surface roughness is also well-controlled, with low root-mean-square (RMS) values obtained for films grown using brominated precursors. acs.org
| Parameter | This compound (HSiBr₃) Process | Trichlorosilane (HSiCl₃) Process | Reference |
|---|---|---|---|
| Typical Deposition Temperature | 600 - 850°C | >1050°C | google.comnasa.govgelest.com |
| Relative Growth Rate (SiC) | ~10% higher | Baseline | acs.org |
| Film Resistivity (Epitaxial Si) | 10,000 - 25,000 ohm-cm | 100 - 250 ohm-cm | google.com |
| Growth Rate Example (Epitaxial Si) | 200-500 Angstroms/minute | Varies by process | google.com |
Specific Advantages of Brominated Chemistry in Advanced Materials Synthesis
The use of this compound and related brominated compounds provides several specific advantages in the synthesis of advanced materials, making it a compelling alternative to traditional chloride-based routes.
Suppression of Unwanted Reactions : Chlorosilane processes often require significant dilution with hydrogen to suppress homogeneous nucleation, where silicon particles form in the gas phase instead of on the substrate surface. google.com This gas-phase nucleation is detrimental to film quality. The chemistry of this compound, particularly the large size of the bromine atoms, naturally hinders this phenomenon, reducing or even eliminating the need for a diluent gas. google.com This leads to a more efficient use of precursors and simplifies the process. google.com Additionally, the formation of explosive polymers, a known issue in the hydrogen reduction of trichlorosilane, is less of a concern with this compound. nasa.gov
Enhanced Purity and Material Properties : Brominated intermediates are valuable in synthesizing complex molecules and can be used to alter reactivity, stability, and solubility. ascensusspecialties.com In silicon deposition, the use of this compound can lead to higher purity films because metallic impurities have a reduced tendency to be incorporated into the growing layer from bromosilane systems compared to chlorosilane systems. google.com This results in materials with superior electronic properties, such as the high resistivity noted earlier. google.com
Increased Reaction Rates and Efficiency : Feasibility studies have noted an increased reaction rate for the hydrogen reduction of bromosilanes compared to chlorosilanes. nasa.gov This, combined with greater material efficiencies and easier retrieval of the silicon product, makes this compound-based processes potentially more effective. osti.gov
Challenges and Economic Aspects in Industrial Implementation of this compound Processes
Despite its clear technical advantages, the widespread industrial adoption of this compound faces several challenges, primarily centered around economics and infrastructure.
Economic analyses performed for the production of solar-grade silicon have suggested that processes based on this compound are attractive and capable of meeting cost objectives. nasa.gov Preliminary estimates for a 1000-MT/year production plant showed that the capital investment and product cost could be competitive with established methods. nasa.gov
From a practical standpoint, implementing a new chemical process requires significant investment in new or modified equipment. Reactors and gas handling systems must be designed to accommodate the specific properties of this compound. While the fundamental reactor designs, such as fluidized bed reactors (FBR), are applicable, process parameters must be optimized for the brominated chemistry. nasa.govnasa.gov Challenges also include handling a precursor that spontaneously combusts when exposed to air, although this is a common hazard for many silane (B1218182) precursors. wikipedia.org
Ultimately, the industrial implementation of this compound processes hinges on demonstrating that the benefits of higher film quality, increased throughput, and lower energy use outweigh the initial raw material costs and capital investment required for process conversion. nasa.govnasa.gov
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Reactions Involving Tribromosilane
The reactivity of this compound makes it a candidate for various catalytic applications. Its Si-H bond is notably reactive, participating in reactions like hydrosilylation, a process with significant industrial applications for producing organosilicon compounds. shashwatpublication.commdpi.com Research is ongoing to develop new catalytic systems that leverage the unique properties of this compound.
One area of interest is its use in high-temperature condensation reactions with organic halides. lookchem.com Studies have shown that this compound can be more reactive than its chlorinated counterpart, trichlorosilane (B8805176), in these reactions. For instance, in the reaction with chlorobenzene (B131634) at 580°C, this compound achieves a near-quantitative conversion (98-99%), while trichlorosilane reaches only 70-75%. lookchem.com This enhanced reactivity opens avenues for synthesizing various organosilicon compounds. The reaction of this compound with organic bromides generally leads to a higher molar ratio of condensation to reduction products compared to trichlorosilane. lookchem.com
Furthermore, the development of main group-mediated catalysis, which aims to replace expensive and rare transition metals with abundant and less toxic main group elements like silicon, presents a significant opportunity for this compound. The pursuit of new silepin species, which are silicon-containing heterocyclic compounds, and their catalytic activities is an active area of research.
Development of Environmentally Benign Synthetic Routes
Traditional methods for synthesizing this compound, such as heating crystalline silicon with gaseous hydrogen bromide at high temperatures, can be energy-intensive. wikipedia.org There is a growing need for more environmentally friendly and sustainable synthetic routes.
One promising approach involves the direct bromination of metallurgical-grade silicon. Research has demonstrated that the reaction of gaseous hydrogen bromide with metallurgical-grade silicon can produce this compound at temperatures around 380-440°C. researchgate.net This method offers the potential for a more direct and potentially less energy-intensive process. Further optimization of reaction conditions, such as gas flow rate and reactant concentrations, can improve the selectivity for this compound formation. researchgate.net
Another avenue for greener synthesis is the exploration of novel catalytic systems that can facilitate the synthesis of this compound under milder conditions. The development of electrolytic methods, similar to those being explored for other brominated compounds, could also offer a more sustainable alternative by reducing the need for harsh reagents and high temperatures. google.com
Advanced Functional Material Synthesis Beyond Traditional Semiconductor Applications
While the primary application of this compound has been in producing high-purity silicon for semiconductors, its utility is expanding to the synthesis of other advanced functional materials. wikipedia.orgontosight.ai The unique properties of silicon-containing materials make them suitable for a wide range of applications beyond conventional electronics. sciepublish.comglobalspec.com
This compound serves as a precursor for creating silicon-based coatings and sealants with tailored properties. ontosight.ai Its high reactivity allows for the formation of durable and resistant silicon-based polymers. Additionally, its role in the production of materials for solar panels and other photovoltaic devices is an area of active development. ontosight.ai
The synthesis of organosilicon compounds through reactions involving this compound is a significant area of research. These compounds are building blocks for a vast array of materials, including silicones and advanced polymers. shashwatpublication.com The ability to create materials with specific functionalities by incorporating silicon through this compound-mediated reactions is a key driver of this research. For example, the synthesis of 1,2-dibromodisilenes from this compound precursors has been reported, which can then be used to create novel silacyclopropenes. rsc.org
The field of wide-bandgap semiconductors is another area where this compound could find new applications. sciepublish.com While silicon is the dominant semiconductor material, materials like silicon carbide (SiC) offer superior properties for high-power and high-frequency applications. sciepublish.com this compound could potentially be used in the chemical vapor deposition (CVD) of such materials.
Integration of this compound in Nanomaterial Fabrication
The fabrication of nanomaterials is a rapidly growing field, and this compound is emerging as a valuable tool in this domain. nih.gov Nanoparticles exhibit unique properties compared to their bulk counterparts, making them useful in electronics, catalysis, and biomedical applications. azonano.com
This compound can be used as a precursor for the synthesis of silicon nanoparticles. google.com These nanoparticles have potential applications in energetic materials and composites. The surface of these silicon nanoparticles can be functionalized through reactions like hydrosilylation to prevent oxidation and tailor their properties for specific applications. google.com
Furthermore, halogen bonding, a directional non-covalent interaction, is being increasingly utilized in the design and self-assembly of functional nanomaterials. rsc.org The bromine atoms in this compound can participate in halogen bonding, providing a means to control the assembly of nanostructures. This offers a pathway to create complex and highly organized nanomaterials with specific functionalities. rsc.org
Methods for nanoparticle synthesis, such as laser ablation and sol-gel processes, could potentially incorporate this compound as a silicon source to produce high-purity silicon-based nanoparticles with controlled size and composition. azonano.comrsc.org
Fundamental Studies on Silicon-Halogen Bonding and Reactivity at Extreme Conditions
A deeper understanding of the fundamental properties of the silicon-halogen bond in this compound is crucial for advancing its applications. The Si-Br bond has a bond enthalpy of approximately 310-330 kJ/mol. wiredchemist.com The reactivity of halosilanes is influenced by the nature of the halogen and other substituents on the silicon atom. shashwatpublication.com
Research into the behavior of this compound under extreme conditions, such as high pressure and temperature, can provide valuable insights into its stability and reaction mechanisms. Such studies are essential for optimizing its use in processes like chemical vapor deposition and for exploring its potential in synthesizing novel materials under non-standard conditions. For example, studies on the thermal decomposition of bromosilanes are important for understanding the growth of epitaxial silicon films. google.com
Computational studies, such as those using density functional theory (DFT), are powerful tools for investigating the electronic structure and reactivity of this compound. mdpi.com These studies can help in understanding the nature of the σ-hole on the bromine atoms, which is key to its ability to form halogen bonds. mdpi.comacs.org Understanding these fundamental interactions can guide the rational design of new catalytic processes and functional materials based on this compound.
Q & A
Q. How is tribromosilane synthesized for high-purity silicon production, and what factors influence yield?
this compound (SiHBr₃) is synthesized via hydrogenation of silicon tetrabromide (SiBr₄) using hydrogen gas in a catalytic reactor. Key factors include temperature control (700–900°C), catalyst selection (e.g., platinum-group metals), and reactor configuration (countercurrent vs. horizontal flow). Yield is determined by chromatographic analysis of input and effluent streams, measuring peak area reduction of SiHBr₃ and correlating it with SiBr₄ formation .
Q. What analytical methods are used to characterize this compound decomposition efficiency?
Gas chromatography (GC) is the primary method, tracking the decrease in SiHBr₃ peak area and the rise in SiBr₄ or silicon deposition products. Decomposition efficiency is calculated by mass balance, with yields exceeding 90% in optimized conditions (700–900°C). Preheating studies and particle growth data are used to validate redistribution effects during thermal breakdown .
Q. How do reactor designs (e.g., countercurrent vs. horizontal) impact this compound decomposition kinetics?
Countercurrent reactors enhance heat transfer and residence time, favoring higher silicon deposition rates. Horizontal tubular reactors may introduce temperature gradients, leading to incomplete decomposition. Experimental validation involves thermocouple arrays to map gas-phase temperatures and compare silicon purity across configurations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound decomposition temperatures?
Discrepancies arise from reactor type (e.g., countercurrent vs. batch), preheating protocols, and impurity levels. For example, horizontal reactors report decomposition onset at 550°C, while countercurrent systems require 700°C due to rapid quenching. Cross-validation using GC, mass spectrometry, and controlled preheating experiments (monitoring SiHBr₃ → SiBr₄ redistribution) is critical .
Q. What kinetic models are appropriate for this compound thermal disproportionation, and how are rate constants derived?
Pseudo-first-order kinetics are applied, with rate constants determined via isothermal reactor experiments. Activation energy (Eₐ) is calculated using Arrhenius plots from decomposition rates at 700–900°C. Challenges include accounting for autocatalytic effects (e.g., silicon nucleation accelerating disproportionation) and integrating these models into mini-plant reactor designs .
Q. How do catalytic agents improve this compound synthesis yields, and what mechanistic insights support this?
Catalysts like Pd/SiO₂ reduce activation energy for SiBr₄ hydrogenation by stabilizing intermediate SiH₂Br₂. Mechanistic studies use in-situ FTIR to track Si-Br bond cleavage and H₂ adsorption. Yield improvements (from 75% to >90%) are attributed to enhanced surface reactivity and reduced side reactions (e.g., SiBr₄ polymerization) .
Q. What experimental strategies mitigate data variability in this compound process scalability studies?
Triangulate lab-scale GC data with mini-plant mass spectrometry and SEM analysis of silicon deposits. For example, discrepancies in particle size distribution (lab vs. pilot) are resolved by adjusting gas velocity and residence time. Statistical DOE (Design of Experiments) optimizes parameters like H₂:SiBr₄ ratio and reactor pressure .
Methodological Considerations
- Data Validation: Use multiple analytical techniques (GC, XRD for silicon crystallinity) to cross-verify decomposition products .
- Contradiction Analysis: Compare reactor configurations (countercurrent vs. horizontal) and preheating protocols to isolate temperature-dependent redistribution effects .
- Kinetic Modeling: Combine isothermal reactor data with computational fluid dynamics (CFD) to predict scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
